1-(4-chlorophenyl)-5-(1H-indol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione 1-(4-chlorophenyl)-5-(1H-indol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Brand Name: Vulcanchem
CAS No.:
VCID: VC0461729
InChI: InChI=1S/C19H12ClN3O3/c20-12-5-7-14(8-6-12)23-18(25)15(17(24)22-19(23)26)10-13-9-11-3-1-2-4-16(11)21-13/h1-10,25H,(H,22,24,26)/b13-10-
SMILES: C1=CC2=CC(=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O)N=C2C=C1
Molecular Formula: C19H12ClN3O3
Molecular Weight: 365.8g/mol

1-(4-chlorophenyl)-5-(1H-indol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

CAS No.:

Cat. No.: VC0461729

Molecular Formula: C19H12ClN3O3

Molecular Weight: 365.8g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-5-(1H-indol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione -

Specification

Molecular Formula C19H12ClN3O3
Molecular Weight 365.8g/mol
IUPAC Name 1-(4-chlorophenyl)-6-hydroxy-5-[(Z)-indol-2-ylidenemethyl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C19H12ClN3O3/c20-12-5-7-14(8-6-12)23-18(25)15(17(24)22-19(23)26)10-13-9-11-3-1-2-4-16(11)21-13/h1-10,25H,(H,22,24,26)/b13-10-
Standard InChI Key WYZLWCKBNSRIEE-RAXLEYEMSA-N
SMILES C1=CC2=CC(=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O)N=C2C=C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator